Cas no 1882004-49-0 (3-(Benzyloxy)-5-methanesulfonylaniline)

3-(Benzyloxy)-5-methanesulfonylaniline is a specialized aromatic amine derivative featuring both benzyloxy and methanesulfonyl functional groups. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, where its structural motifs can serve as key intermediates. The presence of the methanesulfonyl group enhances reactivity in nucleophilic substitution reactions, while the benzyloxy moiety offers potential for further functionalization. Its well-defined molecular structure ensures consistent performance in multi-step syntheses. The compound is typically characterized by high purity and stability, making it suitable for research and industrial applications requiring precise chemical transformations. Proper handling under controlled conditions is recommended due to its reactive nature.
3-(Benzyloxy)-5-methanesulfonylaniline structure
1882004-49-0 structure
Product name:3-(Benzyloxy)-5-methanesulfonylaniline
CAS No:1882004-49-0
MF:C14H15NO3S
MW:277.338802576065
CID:5909210
PubChem ID:165874683

3-(Benzyloxy)-5-methanesulfonylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-(benzyloxy)-5-methanesulfonylaniline
    • EN300-1295468
    • 1882004-49-0
    • 3-(Benzyloxy)-5-methanesulfonylaniline
    • Inchi: 1S/C14H15NO3S/c1-19(16,17)14-8-12(15)7-13(9-14)18-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
    • InChI Key: JGTMEYBHTDSXIT-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=C(C=C(C=1)OCC1C=CC=CC=1)N)(=O)=O

Computed Properties

  • Exact Mass: 277.07726451g/mol
  • Monoisotopic Mass: 277.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 77.8Ų

3-(Benzyloxy)-5-methanesulfonylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295468-0.05g
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
0.05g
$792.0 2023-05-26
Enamine
EN300-1295468-50mg
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
50mg
$647.0 2023-09-30
Enamine
EN300-1295468-2500mg
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
2500mg
$1509.0 2023-09-30
Enamine
EN300-1295468-100mg
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
100mg
$678.0 2023-09-30
Enamine
EN300-1295468-500mg
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
500mg
$739.0 2023-09-30
Enamine
EN300-1295468-1.0g
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
1g
$943.0 2023-05-26
Enamine
EN300-1295468-5.0g
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
5g
$2732.0 2023-05-26
Enamine
EN300-1295468-0.5g
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
0.5g
$905.0 2023-05-26
Enamine
EN300-1295468-5000mg
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
5000mg
$2235.0 2023-09-30
Enamine
EN300-1295468-10000mg
3-(benzyloxy)-5-methanesulfonylaniline
1882004-49-0
10000mg
$3315.0 2023-09-30

Additional information on 3-(Benzyloxy)-5-methanesulfonylaniline

3-(Benzyloxy)-5-methanesulfonylaniline: An Overview of a Versatile Compound (CAS No. 1882004-49-0)

3-(Benzyloxy)-5-methanesulfonylaniline (CAS No. 1882004-49-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring system, a benzyloxy substituent, and a methanesulfonyl group, which collectively contribute to its distinct properties and reactivity.

The molecular formula of 3-(Benzyloxy)-5-methanesulfonylaniline is C13H15NO3S, and its molecular weight is approximately 261.32 g/mol. The presence of the benzyloxy group imparts solubility and stability to the molecule, while the methanesulfonyl group introduces electrophilic reactivity and enhances its potential for functionalization. These features make 3-(Benzyloxy)-5-methanesulfonylaniline a valuable intermediate in the synthesis of more complex molecules.

In the realm of pharmaceutical research, 3-(Benzyloxy)-5-methanesulfonylaniline has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 3-(Benzyloxy)-5-methanesulfonylaniline exhibited potent inhibitory activity against protein kinases, which are key targets in cancer therapy.

Beyond its pharmaceutical applications, 3-(Benzyloxy)-5-methanesulfonylaniline has also been investigated for its use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced polymers and coatings. A research team at the University of California, Berkeley, demonstrated that 3-(Benzyloxy)-5-methanesulfonylaniline-based polymers exhibited excellent thermal stability and mechanical properties, making them ideal candidates for high-performance applications such as aerospace and electronics.

The synthetic route to 3-(Benzyloxy)-5-methanesulfonylaniline involves several well-established chemical transformations. Typically, the synthesis begins with the reaction of anilines with benzyl alcohol to form the benzyloxy derivative. Subsequently, the introduction of the methanesulfonyl group is achieved through sulfonation reactions. This multi-step process allows for precise control over the final product's purity and yield.

In terms of safety and handling, 3-(Benzyloxy)-5-methanesulfonylaniline should be managed with standard laboratory precautions due to its reactivity and potential health effects. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles.

The environmental impact of 3-(Benzyloxy)-5-methanesulfonylaniline is another important consideration. Studies have shown that this compound is biodegradable under certain conditions, but it is essential to follow proper disposal protocols to minimize any adverse effects on ecosystems. Research into more sustainable synthesis methods and biodegradable alternatives is ongoing.

In conclusion, 3-(Benzyloxy)-5-methanesulfonylananine (CAS No. 1882004-49-0) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As new studies continue to uncover its properties and potential uses, 3-(Benzyloxy)-5-methanesulfonylaniline is poised to play a significant role in advancing various scientific fields.

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